molecular formula C13H18O3 B148275 3-Cyclopentyloxy-4-methoxybenzyl alcohol CAS No. 133332-49-7

3-Cyclopentyloxy-4-methoxybenzyl alcohol

Cat. No. B148275
Key on ui cas rn: 133332-49-7
M. Wt: 222.28 g/mol
InChI Key: JIRHAGAOHOYLNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07122705B2

Procedure details

1M lithium aluminum hydride in THF (1.5 mL) was added into a stirred solution of 3-cyclopentyloxy-4-methoxybenzaldehyde (1.1 g; 5 mmol) in THF solution in an ice bath. After the reaction was completed (as evidenced by TLC), the mixture was acidified with 2M HCl and extracted with ether. The organic phase was washed with water and dried over MgSO4. Filtration, followed by evaporation gave (3-cyclopentyloxy-4-methoxyphenyl)methanol as an oil ( 0.9 g; 81% yield; purity 98.1% by HPLC area). 1H-NMR: 6.92 (s, 1H), 6.88 (d, J=8.2 Hz, 1H), 6.84 (d, J=8.1 Hz, 1H), 4.80 (m, 1H), 4.61 (s, 2H), 3.84 (s, 3H), 2.13–1.78 (m, 6H), and 1.61 (s, 2H). 13C-NMR: 149.4, 147.6, 133.6, 119.3, 114.0, 111.7, 80.3, 60.5, 56.0, 32.7, and 24.0.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH:7]1([O:12][C:13]2[CH:14]=[C:15]([CH:18]=[CH:19][C:20]=2[O:21][CH3:22])[CH:16]=[O:17])[CH2:11][CH2:10][CH2:9][CH2:8]1.Cl>C1COCC1>[CH:7]1([O:12][C:13]2[CH:14]=[C:15]([CH2:16][OH:17])[CH:18]=[CH:19][C:20]=2[O:21][CH3:22])[CH2:8][CH2:9][CH2:10][CH2:11]1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
1.1 g
Type
reactant
Smiles
C1(CCCC1)OC=1C=C(C=O)C=CC1OC
Name
Quantity
1.5 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
Filtration
CUSTOM
Type
CUSTOM
Details
followed by evaporation

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)OC=1C=C(C=CC1OC)CO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.